Methyl 5-Oxo-1-piperidin-4-ylpyrrolidine-3-carboxylate
Overview
Description
Scientific Research Applications
Spectroscopic Properties and Quantum Mechanical Study
The compound has been studied for its spectroscopic properties using techniques like FT-IR, NMR, and UV. Quantum chemical methods have also been employed to analyze properties such as Mulliken charges, HOMO and LUMO energies, thermodynamic parameters, molecular electrostatic potential, intermolecular interactions, dipole moment, polarizability, and first-order polarizability. This research provides a deeper understanding of the compound at a molecular level (Devi, Bishnoi, & Fatma, 2020).
Chiral Building Block for Piperidine-related Alkaloids
Methyl 5-oxo-1-piperidin-4-ylpyrrolidine-3-carboxylate has been examined as a chiral building block for synthesizing piperidine-related alkaloids. This process involves asymmetric allylboration of glutaraldehyde, followed by aminocyclization and carbamation, highlighting its potential in creating complex organic structures (Takahata, Ouchi, Ichinose, & Nemoto, 2002).
Antibacterial Agent Development
This compound has been part of a series investigated for their in vitro and in vivo antibacterial activities. Certain structural modifications, like the (3S)-3-amino-pyrrolidine enhancement, have shown to significantly improve its antibacterial potency, making it a candidate for therapeutic agents (Bouzard et al., 1992).
Application in Organic Synthesis
The compound has been used in the synthesis of various organic compounds, such as methyl 4,6-diaryl-2(3H)-thioxo-1,4-dihydropyridine-3-carboxylates, highlighting its utility in organic chemistry and the development of compounds with potential biological activities (Krauze et al., 2005).
properties
IUPAC Name |
methyl 5-oxo-1-piperidin-4-ylpyrrolidine-3-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H18N2O3/c1-16-11(15)8-6-10(14)13(7-8)9-2-4-12-5-3-9/h8-9,12H,2-7H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LJQQLOWGDVLFCR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1CC(=O)N(C1)C2CCNCC2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H18N2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
226.27 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 5-Oxo-1-piperidin-4-ylpyrrolidine-3-carboxylate |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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